4-(3-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-component reactions. One common method is the solid acid-catalyzed multi-component reaction in water, which involves the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid . Another method involves the use of l-proline as a catalyst in a multi-component reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with biological macromolecules, leading to various biological effects. For example, its cytotoxic activity is believed to be due to its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXYPHENYL)-3-METHYL-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE
- Other pyrazolo[3,4-e][1,4]thiazepine derivatives
Uniqueness
4-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C19H17N3O2S/c1-12-17-18(13-6-5-9-15(23)10-13)25-11-16(24)20-19(17)22(21-12)14-7-3-2-4-8-14/h2-10,18,23H,11H2,1H3,(H,20,24) |
InChI Key |
AFGJRQJGHARHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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